molecular formula C9H4F8 B1390630 1,2,3,4,5-Pentafluoro-6-(3,3,3-trifluoropropyl)benzene CAS No. 1099597-57-5

1,2,3,4,5-Pentafluoro-6-(3,3,3-trifluoropropyl)benzene

Cat. No.: B1390630
CAS No.: 1099597-57-5
M. Wt: 264.11 g/mol
InChI Key: FMUPCXGYMFKRMJ-UHFFFAOYSA-N
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Description

1,2,3,4,5-Pentafluoro-6-(3,3,3-trifluoropropyl)benzene is a fluorinated aromatic compound. Fluorinated compounds are known for their unique chemical properties, including high thermal stability, resistance to oxidation, and low reactivity with many chemicals. These properties make them valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5-Pentafluoro-6-(3,3,3-trifluoropropyl)benzene typically involves the introduction of fluorine atoms into the benzene ring and the attachment of a trifluoropropyl group. Common methods include:

    Electrophilic Aromatic Substitution (EAS): Fluorination of benzene using fluorine gas or other fluorinating agents under controlled conditions.

    Nucleophilic Substitution: Introduction of the trifluoropropyl group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production may involve large-scale fluorination processes using specialized equipment to handle the reactive and potentially hazardous fluorinating agents. Safety measures are crucial due to the reactivity of fluorine gas.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5-Pentafluoro-6-(3,3,3-trifluoropropyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: Replacement of fluorine atoms with other substituents.

    Oxidation and Reduction: Though less common due to the stability of the fluorinated compound.

Common Reagents and Conditions

    Substitution: Reagents like alkyl halides, under conditions such as heating or the presence of a catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate, though the reaction may be slow due to the stability of the compound.

Major Products

The major products depend on the specific reactions and reagents used. Substitution reactions may yield various derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology and Medicine: Potential use in drug development due to its stability and unique properties.

    Industry: Use in the production of high-performance materials, coatings, and specialty chemicals.

Mechanism of Action

The mechanism of action for 1,2,3,4,5-Pentafluoro-6-(3,3,3-trifluoropropyl)benzene depends on its specific application. In chemical reactions, it may act as a stable intermediate or reactant. In biological systems, its effects would depend on its interaction with molecular targets, which could include enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Pentafluorobenzene: Lacks the trifluoropropyl group but shares the fluorinated benzene core.

    Hexafluorobenzene: Fully fluorinated benzene, with different reactivity and properties.

Uniqueness

1,2,3,4,5-Pentafluoro-6-(3,3,3-trifluoropropyl)benzene is unique due to the combination of a highly fluorinated benzene ring and a trifluoropropyl group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1,2,3,4,5-pentafluoro-6-(3,3,3-trifluoropropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F8/c10-4-3(1-2-9(15,16)17)5(11)7(13)8(14)6(4)12/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUPCXGYMFKRMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)F)C1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101208921
Record name 1,2,3,4,5-Pentafluoro-6-(3,3,3-trifluoropropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101208921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099597-57-5
Record name 1,2,3,4,5-Pentafluoro-6-(3,3,3-trifluoropropyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1099597-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4,5-Pentafluoro-6-(3,3,3-trifluoropropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101208921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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